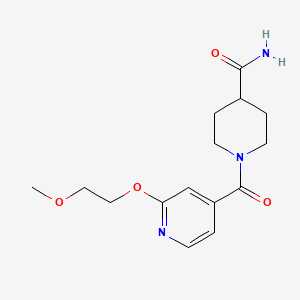
1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as 'Compound A' and has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. This inhibition leads to the modulation of specific biological pathways, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and reduce oxidative stress in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide in lab experiments is its ability to modulate specific biological pathways, which can provide insights into disease mechanisms and potential therapeutic targets. However, one limitation is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide. One direction is to further investigate its potential use in cancer research, particularly in combination with other therapies. Another direction is to explore its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical models.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide involves several steps. The first step is the reaction between 5-(furan-2-yl)pyridin-3-ylmethanol and 4-chlorobenzaldehyde to form the intermediate product, 5-(furan-2-yl)pyridin-3-ylmethyl-4-chlorobenzyl alcohol. This intermediate product is then reacted with cyclopentanecarboxylic acid to form the final product, this compound. The synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide has been identified as a potential candidate for scientific research applications due to its ability to modulate specific biological pathways. It has been studied for its potential use in cancer research, neurological disorders, and inflammation.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-7-5-18(6-8-19)22(9-1-2-10-22)21(26)25-14-16-12-17(15-24-13-16)20-4-3-11-27-20/h3-8,11-13,15H,1-2,9-10,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSDOWJEWAGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2902015.png)
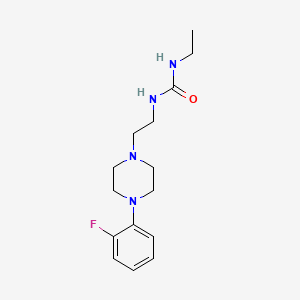
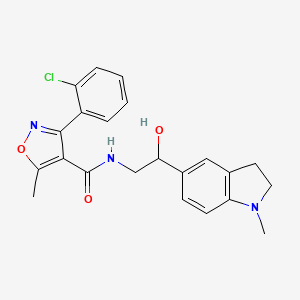
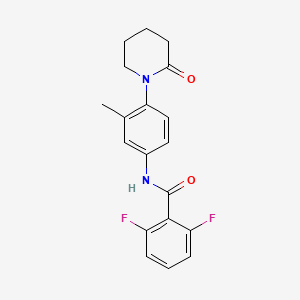
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2902019.png)

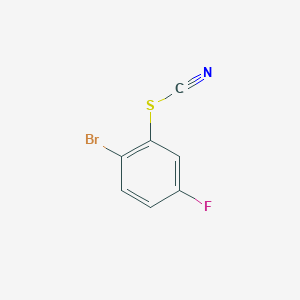

![2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2902024.png)

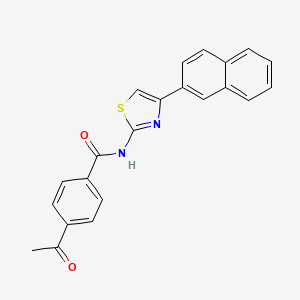
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2902031.png)
![N-(3-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2902034.png)
